![molecular formula C17H11F3N2O4 B2617812 3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one CAS No. 320420-39-1](/img/structure/B2617812.png)
3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one
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Description
3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one (3-NTVBF) is a novel heterocyclic compound with a variety of potential applications. It is a synthetic compound that has been studied for its potential use in a range of scientific research applications, such as drug discovery and development, biochemistry, and physiology.
Scientific Research Applications
- Indole derivatives, including HMS569G21, have been evaluated for their efficacy against Mycobacterium tuberculosis (MTB). Researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives and investigated their antitubercular activity .
Antitubercular Activity
properties
IUPAC Name |
3-[(E)-1-nitro-2-[3-(trifluoromethyl)anilino]ethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)10-4-3-5-11(8-10)21-9-14(22(24)25)15-12-6-1-2-7-13(12)16(23)26-15/h1-9,15,21H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCQOZYXSOINRI-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC=CC(=C3)C(F)(F)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one |
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